molecular formula C19H18N2O5S B2733605 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate CAS No. 896307-63-4

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate

Cat. No.: B2733605
CAS No.: 896307-63-4
M. Wt: 386.42
InChI Key: JAJHDAPMYKCVGA-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate is a complex organic compound that features multiple functional groups, including an imidazole ring, a thioether linkage, a pyranone ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate likely involves multiple steps, including the formation of the imidazole ring, the thioether linkage, and the esterification process. Typical reaction conditions may involve:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Thioether linkage formation: This step may involve the reaction of a thiol with a suitable alkylating agent.

    Pyranone ring formation: This could be synthesized via a cyclization reaction involving a suitable precursor.

    Esterification: The final step may involve the reaction of the pyranone derivative with 2-ethoxybenzoic acid in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The imidazole ring and ester group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound may serve as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

The imidazole ring is a common motif in biologically active compounds, suggesting potential applications in drug discovery and development. The compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

Due to its structural complexity, the compound may interact with various biological targets, making it a candidate for therapeutic applications. Further research is needed to explore its pharmacological properties.

Industry

In materials science, the compound may be used in the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets, modulating their activity through binding interactions. The imidazole ring, for example, may coordinate with metal ions or participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate: Similar structure but lacks the ethoxy group.

    6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-hydroxybenzoate: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate may confer unique properties, such as altered solubility, reactivity, or biological activity, compared to its analogs.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-3-24-16-7-5-4-6-14(16)18(23)26-17-11-25-13(10-15(17)22)12-27-19-20-8-9-21(19)2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJHDAPMYKCVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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